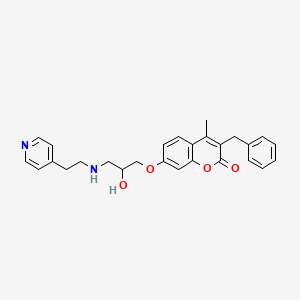
Ebov/marv-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ebov/marv-IN-2 is a compound known for its inhibitory effects on both Ebola virus (EBOV) and Marburg virus (MARV). These viruses are members of the Filoviridae family and are responsible for causing severe hemorrhagic fevers in humans and non-human primates. This compound has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for therapeutic development .
Métodos De Preparación
The synthesis of Ebov/marv-IN-2 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates. The industrial production of this compound requires optimization of these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Ebov/marv-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ebov/marv-IN-2 has a wide range of scientific research applications, particularly in the fields of virology, immunology, and drug development. In virology, it is used to study the mechanisms of viral entry and replication, as well as to screen for potential antiviral agents. In immunology, this compound is used to investigate the immune response to viral infections and to develop vaccines. In drug development, the compound serves as a lead compound for the design and synthesis of new antiviral drugs .
Mecanismo De Acción
The mechanism of action of Ebov/marv-IN-2 involves the inhibition of viral replication by targeting specific viral proteins. For Ebola virus, the compound binds to the internal fusion loop region of the glycoprotein, preventing the virus from entering host cells. For Marburg virus, this compound targets the HR2 domain of the glycoprotein, inhibiting viral entry. Additionally, the compound may increase drug exposure in the lysosome, further enhancing its antiviral effects .
Comparación Con Compuestos Similares
Ebov/marv-IN-2 is unique in its ability to inhibit both Ebola virus and Marburg virus. Similar compounds include toremifene, imipramine, paroxetine, bepridil, dibucaine, orphenadrine, benztropine, and fluoxetine. These compounds also act as entry inhibitors for filoviruses but may have different mechanisms of action and varying degrees of efficacy .
Propiedades
Fórmula molecular |
C27H28N2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-benzyl-7-[2-hydroxy-3-(2-pyridin-4-ylethylamino)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H28N2O4/c1-19-24-8-7-23(32-18-22(30)17-29-14-11-20-9-12-28-13-10-20)16-26(24)33-27(31)25(19)15-21-5-3-2-4-6-21/h2-10,12-13,16,22,29-30H,11,14-15,17-18H2,1H3 |
Clave InChI |
ZMGUBMQKEWGQGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CC=NC=C3)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
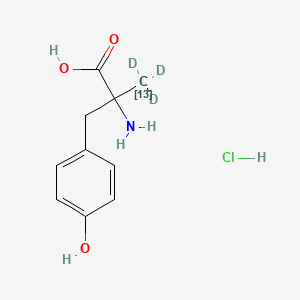
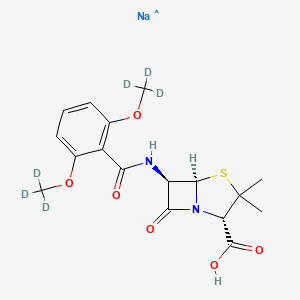
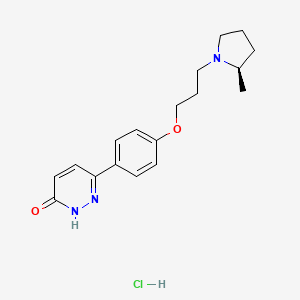

![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
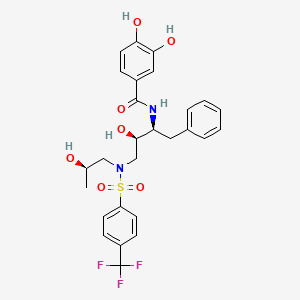
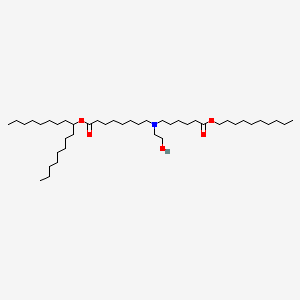
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
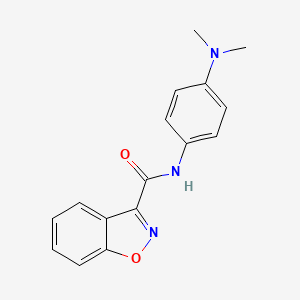

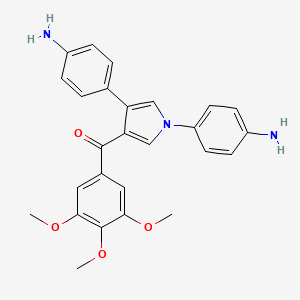
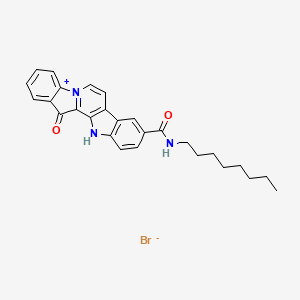
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
